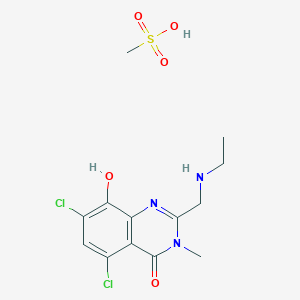
Pbt434 mesylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pbt434 mesylate, also known as ATH434 mesylate, is a novel small molecule inhibitor of alpha-synuclein aggregation. It is a potent, orally active compound that can cross the blood-brain barrier. This compound is primarily being developed for the treatment of Parkinson’s disease and multiple system atrophy due to its ability to modulate transcellular iron trafficking and inhibit iron-mediated redox activity .
准备方法
The synthesis of Pbt434 mesylate involves several steps, including the formation of the quinazolinone core structure and subsequent functionalization to introduce the metal-binding motif. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity of the final product .
化学反应分析
Pbt434 mesylate undergoes several types of chemical reactions, including:
Oxidation: This compound can inhibit iron-mediated redox activity, which is crucial for its therapeutic effects.
Aggregation Inhibition: This compound inhibits the aggregation of alpha-synuclein, a protein associated with neurodegenerative diseases.
Common reagents and conditions used in these reactions include iron salts, oxidative agents, and conditions that promote protein aggregation. The major products formed from these reactions are the iron-Pbt434 complex and reduced levels of aggregated alpha-synuclein .
科学研究应用
Pbt434 mesylate has several scientific research applications:
Chemistry: It is used as a model compound to study metal chelation and redox reactions.
Biology: this compound is used to investigate the role of iron in cellular processes and its impact on protein aggregation.
Medicine: The primary application of this compound is in the treatment of neurodegenerative diseases like Parkinson’s disease and multiple system atrophy. .
Industry: This compound is being developed as a therapeutic agent, with ongoing clinical trials to evaluate its safety and efficacy
作用机制
Pbt434 mesylate exerts its effects by redistributing labile iron across cellular membranes, thereby inhibiting intracellular protein aggregation and oxidative stress. It has a higher affinity for iron than alpha-synuclein but lower than iron trafficking proteins like ferritin and transferrin. This allows this compound to chelate interstitial iron and inhibit its re-uptake by endothelial cells of the blood-brain barrier, as well as inhibit its uptake by other cells of the neurovascular unit .
相似化合物的比较
Pbt434 mesylate is unique compared to other iron chelators like deferiprone and deferoxamine, which have higher iron affinity and can perturb essential iron metabolism. This compound targets a pool of pathological iron that is not held in high-affinity complexes, making it less likely to disrupt normal iron homeostasis .
Similar compounds include:
Deferiprone: A high-affinity iron chelator used in the treatment of iron overload conditions.
Deferoxamine: Another high-affinity iron chelator used for similar purposes.
Quinazolinone derivatives: Compounds with similar core structures but different functional groups and metal-binding motifs
This compound’s moderate affinity for iron and ability to inhibit alpha-synuclein aggregation make it a promising candidate for disease-modifying therapies in neurodegenerative diseases .
属性
分子式 |
C13H17Cl2N3O5S |
|---|---|
分子量 |
398.3 g/mol |
IUPAC 名称 |
5,7-dichloro-2-(ethylaminomethyl)-8-hydroxy-3-methylquinazolin-4-one;methanesulfonic acid |
InChI |
InChI=1S/C12H13Cl2N3O2.CH4O3S/c1-3-15-5-8-16-10-9(12(19)17(8)2)6(13)4-7(14)11(10)18;1-5(2,3)4/h4,15,18H,3,5H2,1-2H3;1H3,(H,2,3,4) |
InChI 键 |
UBTJWJNTOFSHON-UHFFFAOYSA-N |
规范 SMILES |
CCNCC1=NC2=C(C(=CC(=C2O)Cl)Cl)C(=O)N1C.CS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2R,3S,5R)-2-[2-chloro-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399061.png)


![[(1R,2R,3E,7S,11E,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] pyridin-3-ylmethyl carbonate](/img/structure/B12399075.png)

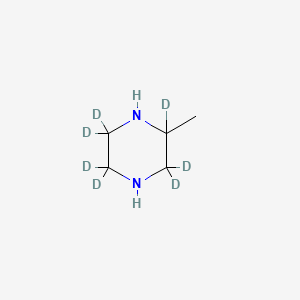

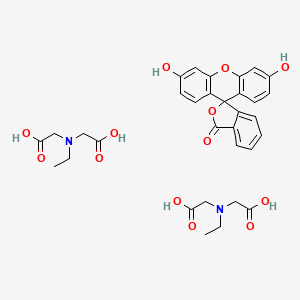
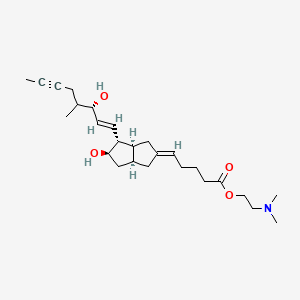
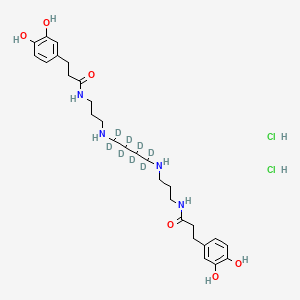
![1-[(2R,4S,5S)-5-azido-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399120.png)
